N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzothiolo[2,3-d]pyrimidin-4-one core substituted with a 4-methylphenyl group at position 3 and a sulfanyl acetamide side chain. The cyclopropylethyl-cyano moiety at the terminal acetamide group distinguishes it from structurally related analogs.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S2/c1-15-7-11-17(12-8-15)29-23(31)21-18-5-3-4-6-19(18)33-22(21)27-24(29)32-13-20(30)28-25(2,14-26)16-9-10-16/h7-8,11-12,16H,3-6,9-10,13H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEROTEJBQLPIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC(C)(C#N)C4CC4)SC5=C3CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide is a complex synthetic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic route includes:
- Formation of the Tetrahydropyrimidine Core : The initial step involves the cyclization of appropriate amino and carbonyl precursors to form the tetrahydropyrimidine structure.
- Introduction of the Sulfanyl Group : A sulfanyl group is introduced through nucleophilic substitution reactions.
- Cyano and Cyclopropylethyl Substitution : The cyano and cyclopropylethyl groups are added to complete the molecular structure.
The biological activity of N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.
Biological Assays
Various studies have evaluated the biological activity of this compound through different assays:
| Assay Type | Description | Results |
|---|---|---|
| Antimicrobial Activity | Tested against bacterial strains (e.g., E. coli) | Significant inhibition observed |
| Cytotoxicity Assays | Evaluated against cancer cell lines (e.g., HeLa) | IC50 values indicating potent effects |
| Anti-inflammatory Tests | Assessed using models of inflammation (e.g., carrageenan-induced paw edema) | Reduced edema compared to controls |
Case Studies
- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested for anticancer properties. Results indicated that certain modifications enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Research conducted on related compounds demonstrated effective antimicrobial activity against resistant strains of bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Inflammation Models : In vivo studies showed that administration of this compound significantly reduced inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- The target compound’s cyclopropylethyl-cyano group distinguishes it from analogs with alkyl/aryl substituents (e.g., 2-ethylphenyl in CAS 499102-12-4). This moiety likely enhances rigidity and resistance to oxidative metabolism .
- Sulfanyl vs. Sulfonamide Linkages : Compounds like B13 () replace the sulfanyl group with a sulfonamide, altering electronic properties and binding interactions .
Spectroscopic and Chromatographic Comparisons
NMR Analysis ( )
- Region A (positions 39–44): Substituents on the benzothiolo/pyrimidinone core (e.g., 4-methylphenyl vs. 4-methoxyphenyl) cause distinct chemical shift deviations. For example, methoxy groups in CAS 477330-62-4 downfield-shift aromatic protons compared to methyl groups.
- Region B (positions 29–36) : The cyclopropane ring in the target compound introduces unique coupling patterns due to its strained geometry, unlike linear alkyl chains in other analogs.
Q & A
Q. What are the critical steps for optimizing the multi-step synthesis of this compound to achieve high purity and yield?
Methodological Answer: The synthesis involves sequential reactions such as cyclopropane functionalization, thioacetamide coupling, and benzothiolo-pyrimidine ring formation. Key considerations include:
- Reaction Temperature : Maintain 60–80°C during cyclopropane-cyanoethyl intermediate formation to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfanyl group coupling to enhance nucleophilic substitution efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate >95% pure product .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound during synthesis?
Methodological Answer:
- NMR Spectroscopy : H and C NMR validate the presence of the cyclopropane, sulfanyl, and acetamide moieties. Key peaks include δ 1.2–1.5 ppm (cyclopropane protons) and δ 170–175 ppm (carbonyl carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 523.1542 (calculated) .
- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .
Q. How does the choice of solvent impact the stability of the benzothiolo-pyrimidinone core during synthesis?
Methodological Answer: Polar solvents (e.g., DMSO) stabilize the pyrimidinone ring via hydrogen bonding, reducing ring-opening side reactions. Non-polar solvents (e.g., toluene) are avoided due to poor solubility of intermediates, leading to incomplete reactions .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved enzyme inhibition activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses of the compound with target enzymes (e.g., kinase X). Focus on interactions between the sulfanyl group and cysteine residues in the active site .
- QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) at the 4-methylphenyl group with IC data to prioritize analogs .
Q. What experimental strategies resolve contradictory bioactivity data observed in cellular vs. enzymatic assays?
Methodological Answer:
- Assay Standardization : Use identical buffer systems (e.g., PBS pH 7.4) and temperature (37°C) across assays to minimize variability .
- Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to prevent aggregation in cellular assays .
- Orthogonal Validation : Confirm enzymatic inhibition (e.g., kinase activity) via Western blotting for downstream phosphorylated targets in cellular models .
Q. How do steric effects of the cyclopropane group influence binding to hydrophobic enzyme pockets?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to map van der Waals interactions between the cyclopropane and Phe-123 residue .
- Free Energy Perturbation (FEP) : Simulate cyclopropane-to-cyclohexane substitutions to quantify ΔΔG binding contributions (~2.3 kcal/mol loss for larger substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
